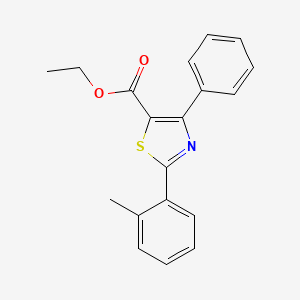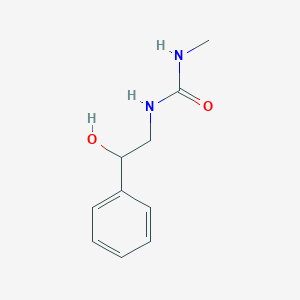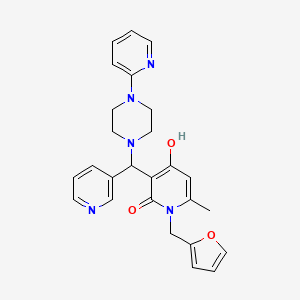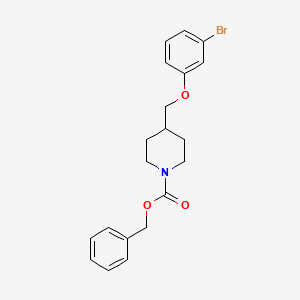![molecular formula C22H17BrN4O2S B2837602 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide CAS No. 422287-31-8](/img/new.no-structure.jpg)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound featuring a quinazolinone core, a bromine substituent, and a pyridine moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and proteases is of particular interest.
Medicine
In medicine, derivatives of this compound are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The presence of the quinazolinone core is crucial for its biological activity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be performed using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Benzamide Formation: The final step involves the coupling of the quinazolinone derivative with 3-pyridinemethanamine and benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolinones: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Mécanisme D'action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The bromine substituent and the pyridine moiety enhance the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-2-sulfanylidene-1H-quinazolin-3-yl derivatives: These compounds share the quinazolinone core but differ in their substituents.
N-(pyridin-3-ylmethyl)benzamides: These compounds have a similar benzamide structure but lack the quinazolinone core.
Uniqueness
The uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide lies in its combined structural features, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Propriétés
Numéro CAS |
422287-31-8 |
|---|---|
Formule moléculaire |
C22H17BrN4O2S |
Poids moléculaire |
481.37 |
Nom IUPAC |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-17-7-8-19-18(10-17)21(29)27(22(30)26-19)13-14-3-5-16(6-4-14)20(28)25-12-15-2-1-9-24-11-15/h1-11H,12-13H2,(H,25,28)(H,26,30) |
Clé InChI |
QEGYBZWCKHTOFY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,4-Dimethoxyphenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2837519.png)
![N-(3,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2837520.png)


![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)
![1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B2837531.png)

![Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2837535.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2837536.png)



![5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2837541.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]oxirane-2-carboxamide](/img/structure/B2837542.png)
